3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea
Description
3-[(1E)-(Methoxyimino)methyl]-1-[(4-Methylphenyl)methoxy]urea is a synthetic urea derivative characterized by a methoxyimino (CH₃O-N=CH-) group at position 3 and a para-methylbenzyloxy (4-methylphenyl methoxy) substituent at position 1. The (1E) configuration of the methoxyimino group suggests a planar geometry, which may influence intermolecular interactions such as hydrogen bonding and π-stacking. Urea derivatives are widely studied for their biological activity, particularly as enzyme inhibitors or agrochemicals, due to their hydrogen-bonding capacity and structural versatility.
Properties
IUPAC Name |
1-[(E)-methoxyiminomethyl]-3-[(4-methylphenyl)methoxy]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-9-3-5-10(6-4-9)7-17-14-11(15)12-8-13-16-2/h3-6,8H,7H2,1-2H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUPMYDOVCSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)NC=NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CONC(=O)N/C=N/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338756-53-9 | |
| Record name | N-Methoxy-N′-[[[(4-methylphenyl)methoxy]amino]carbonyl]methanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338756-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylmethanol with isocyanate derivatives to form the intermediate, which is then reacted with methoxyimino compounds to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyimino and methylphenylmethoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the urea backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methoxyimino-Containing Compounds
Kresoxim-Methyl Metabolites (490-M01, 490-M02, 490-M04)
- Structure: These metabolites retain the methoxyimino group but feature phenyl or benzoic acid substituents instead of urea. For example, 490-M01 ((2E)-(methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid) shares the methoxyimino motif but includes a carboxylic acid group, which enhances polarity and metabolic clearance .
- Activity: Kresoxim-methyl derivatives act as fungicides by inhibiting mitochondrial respiration.
Trifloxystrobin
- Structure: Methyl (αE)-α-(methoxyimino)-2-[[[[(1E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]benzeneacetate. This strobilurin fungicide includes a methoxyimino group and a trifluoromethylphenyl substituent, conferring enhanced lipophilicity and photostability .
- Comparison: Unlike the target compound, Trifloxystrobin lacks a urea backbone but shares the methoxyimino group. Its trifluoromethyl group improves resistance to oxidative degradation, a feature absent in the target compound’s 4-methylphenyl methoxy group .
Urea Derivatives
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(Trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas
Structural Data and Stability
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Data Tables: Key Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₅N₃O₃ | 249.26 g/mol | 4-Methylphenyl methoxy, methoxyimino | Urea, imino ether | Potential H-bond donor/acceptor |
| Kresoxim-Methyl (490-M01) | C₁₈H₁₉NO₄ | 313.35 g/mol | 2-Methylphenoxy, methoxyimino | Carboxylic acid | High polarity, rapid metabolism |
| Trifloxystrobin | C₂₀H₁₉F₃N₂O₄ | 408.37 g/mol | Trifluoromethylphenyl, methoxyimino | Ester, imino ether | Lipophilic, photostable |
| Example Urea Derivative (from Patent) | C₂₃H₂₀F₃N₅O₄ | 511.43 g/mol | Trifluoromethoxyphenyl, triazole | Urea, imidazolidine | Kinase inhibition |
Research Findings and Mechanistic Insights
- Metabolic Stability: Methoxyimino groups in strobilurins (e.g., Kresoxim-methyl) are metabolized to carboxylic acids (490-M04), suggesting that the target compound’s methoxyimino group may undergo similar oxidative cleavage, reducing bioavailability .
- Hydrogen-Bonding Capacity: The urea group in the target compound could enhance binding to enzymes (e.g., urease or kinases) compared to non-urea analogs like Trifloxystrobin .
Biological Activity
3-[(1E)-(methoxyimino)methyl]-1-[(4-methylphenyl)methoxy]urea, also known as N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea, is a compound with significant biological activity that has garnered attention in various fields of research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 232.27 g/mol
- CAS Number : 338756-53-9
Research indicates that this compound exhibits several mechanisms of action, particularly in inhibiting certain biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi.
- Antiproliferative Effects : In vitro studies demonstrate its potential to inhibit the growth of cancer cell lines, indicating its possible use as an anticancer agent.
Antimicrobial Activity
A study conducted on the antimicrobial effects of the compound revealed its activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
| Candida albicans | 50 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro assays were performed on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The results showed significant antiproliferative effects:
| Cell Line | IC (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These findings suggest that the compound could be explored further for its anticancer properties.
Case Studies and Research Findings
A notable case study investigated the effects of this compound on human umbilical vein endothelial cells (HUVECs). The study focused on the barrier protective effects against hyperpermeability induced by high-mobility group box 1 (HMGB1). Results indicated that the compound significantly reduced HMGB1-induced permeability and leukocyte migration, highlighting its potential therapeutic applications in vascular diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
